molecular formula C9H7NO2S B2593703 Methyl thieno[3,2-b]pyridine-5-carboxylate CAS No. 159084-44-3

Methyl thieno[3,2-b]pyridine-5-carboxylate

Cat. No.: B2593703
CAS No.: 159084-44-3
M. Wt: 193.22
InChI Key: GNXOMTZDQFHWEL-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thieno[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under a nitrogen atmosphere for an extended period (approximately 21 hours). The product is then isolated by extraction and purification processes .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents such as sodium methoxide (NaOCH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl thieno[3,2-b]pyridine-5-carboxylate exerts its effects is related to its ability to interact with specific molecular targets. For instance, its anti-inflammatory activity may involve the inhibition of enzymes or receptors involved in the inflammatory response. The compound’s structure allows it to fit into binding sites on target proteins, thereby modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl thieno[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the carboxylate group at the 5-position of the pyridine ring distinguishes it from other similar compounds and contributes to its distinct chemical behavior and biological activity.

Properties

IUPAC Name

methyl thieno[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXOMTZDQFHWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cold solution of HCI (10%) in MeOH (10 mL) was added thieno[3,2-b]pyridine-5-carboxylic acid (1.0 g, 5.6 mmol, and the mixture heated to reflux for 2 hr. After cooling to r.t., half the solvent was removed by evaporation and the remainder was partitioned between EtOAc and H2O. Solid NaHCO3 was added until the system remained basic. Separation, drying and evaporation of the organic layer afforded 0.75 g (70%) of the title compound.
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70%

Synthesis routes and methods II

Procedure details

To a solution of HCl (10%) in MeOH (10 mL) was added thieno[3,2-b]pyridine-5-carboxylic acid (1.0 g, 5.6 mmol, from Step 2, Example 1) and the mixture heated to reflux for 2 hr. After cooling to r.t., half the solvent was removed by evaporation and the remainder was partitioned between EtOAc and H2O. Solid NaHCO3 was added until the system remained basic. Separation, drying, and evaporation of the organic layer afforded 0.75 g (70%) of methyl thieno[3,2-b]pyridine-5-carboxylate.
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1 g
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10 mL
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